molecular formula C16H11Cl2NO3S B239492 Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate

Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate

Cat. No. B239492
M. Wt: 368.2 g/mol
InChI Key: HQJHOBANXABPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound with potential applications in scientific research. It is a sulfonate ester of quinoline, which is a heterocyclic compound containing a nitrogen atom in its ring structure. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been shown to specifically target protein kinase C and phospholipase C, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and phospholipase C, which play important roles in cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antiproliferative effects in certain cell types.

Advantages and Limitations for Lab Experiments

Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has several advantages and limitations for laboratory experiments. One advantage is its ability to specifically target certain enzymes involved in cellular signaling pathways. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its mechanism of action may not be fully understood, which could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate. One direction is to further study its mechanism of action and identify other enzymes that it may target. Additionally, this compound could be further studied for its potential therapeutic applications, particularly in the context of diseases involving abnormal cellular signaling pathways. Finally, new methods for synthesizing this compound could be developed to improve its yield and purity.

Synthesis Methods

Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate can be synthesized using a variety of methods. One common method involves the reaction of quinoline with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the sulfonate ester with a yield of approximately 60-70%.

Scientific Research Applications

Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. These enzymes play important roles in cellular signaling pathways, and their inhibition by quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate may have therapeutic implications.

properties

Product Name

Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate

Molecular Formula

C16H11Cl2NO3S

Molecular Weight

368.2 g/mol

IUPAC Name

quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate

InChI

InChI=1S/C16H11Cl2NO3S/c1-10-8-15(13(18)9-12(10)17)23(20,21)22-14-6-2-4-11-5-3-7-19-16(11)14/h2-9H,1H3

InChI Key

HQJHOBANXABPTB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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